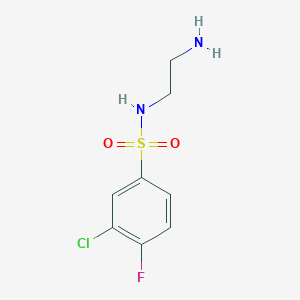
N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a benzene ring substituted with a chloro and a fluoro group, an aminoethyl side chain, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: Finally, the sulfonamide is alkylated with 2-chloroethylamine to introduce the aminoethyl side chain.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aminoethyl side chain can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The sulfonamide group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products with different substituents on the benzene ring.
Oxidation: Products with oxidized aminoethyl side chains.
Reduction: Reduced forms of the aminoethyl side chain.
Scientific Research Applications
N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing sulfonamide-based drugs with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to enzyme inhibition and antibacterial effects. The aminoethyl side chain may also interact with specific receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide: shares similarities with other sulfonamides such as sulfamethoxazole and sulfadiazine.
Differences: The presence of the chloro and fluoro groups, as well as the aminoethyl side chain, distinguishes it from other sulfonamides, potentially offering unique biological activities and chemical reactivity.
Uniqueness
Chemical Structure: The unique combination of substituents on the benzene ring and the aminoethyl side chain provides distinct chemical properties.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, offering potential advantages in medicinal applications.
Properties
Molecular Formula |
C8H10ClFN2O2S |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H10ClFN2O2S/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChI Key |
GDKTVCYQMHJHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















